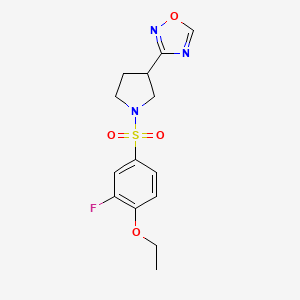
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyrrolidine ring, and a sulfonyl group attached to a fluorinated phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the pyrrolidine ring using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the ethoxy group is added to the fluorophenyl ring.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Cyclization: The oxadiazole ring can participate in cyclization reactions with various electrophiles, leading to the formation of fused ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Cyclization: Electrophiles, dehydrating agents, reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Cyclization: Fused ring systems.
Scientific Research Applications
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Material Science: The compound is explored for its potential use in material science, particularly in the development of polymers and advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways. It can serve as a tool compound to study enzyme inhibition, signal transduction, and other biochemical phenomena.
Mechanism of Action
The mechanism of action of 3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, enhancing binding affinity and specificity. The fluorinated phenyl ring can also contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine: This compound shares the sulfonyl and pyrrolidine moieties but differs in the heterocyclic ring structure, which can lead to variations in reactivity and biological activity.
1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole:
1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole: This compound features a benzoimidazole ring, offering different electronic and steric effects compared to the oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-2-21-13-4-3-11(7-12(13)15)23(19,20)18-6-5-10(8-18)14-16-9-22-17-14/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWROWYDXMBFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
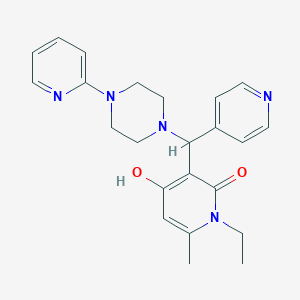
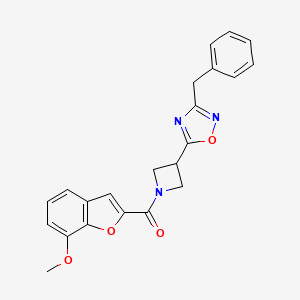
![ethyl 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2657450.png)
![2-[(7-Chloro-1,3-benzodioxol-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2657451.png)
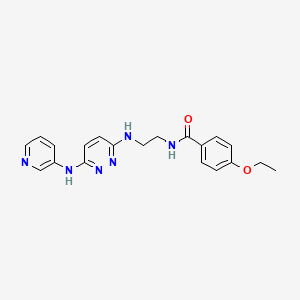
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2657455.png)
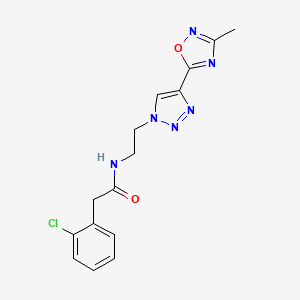
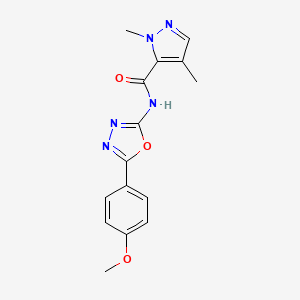
![Ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2657462.png)
![Methyl 4-[(4,7-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2657463.png)

![1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2657466.png)
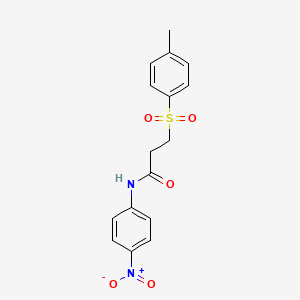
![ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2657471.png)
